molecular formula C16H19ClN6 B11284908 N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11284908
M. Wt: 330.81 g/mol
InChI Key: QDJGBTCTOMRABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁴-(3-Chloro-4-methylphenyl)-1-methyl-N⁶-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by substitutions at the N⁴ and N⁶ positions. The N⁴ position bears a 3-chloro-4-methylphenyl group, while the N⁶ position is substituted with a propyl chain. A methyl group at the 1-position of the pyrazole ring further differentiates its structure.

Properties

Molecular Formula

C16H19ClN6

Molecular Weight

330.81 g/mol

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H19ClN6/c1-4-7-18-16-21-14(12-9-19-23(3)15(12)22-16)20-11-6-5-10(2)13(17)8-11/h5-6,8-9H,4,7H2,1-3H3,(H2,18,20,21,22)

InChI Key

QDJGBTCTOMRABH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)C)Cl

solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Construction of the pyrimidine ring: This involves the cyclization of the pyrazole intermediate with a suitable amidine or guanidine derivative.

    Substitution reactions: Introduction of the 3-chloro-4-methylphenyl and propyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name N⁴ Substituent N⁶ Substituent 1-Position Substituent Molecular Weight (g/mol) Solubility (pH 7.4, µg/mL) Key References
N⁴-(3-Chloro-4-methylphenyl)-1-methyl-N⁶-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Propyl Methyl ~330.8 (estimated) Not reported
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl Methyl 316.79 0.5
N⁶-(3-Chloro-4-methoxyphenyl)-N⁴-phenyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Phenyl 3-Chloro-4-methoxyphenyl Methyl Not reported Not reported
N⁴-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4,6-diamine 3-Chloro-4-fluorophenyl 3,5-Dimethylpyrazole None Not reported Not reported

Key Observations:

Aromatic Ring Electronic Effects: The 3-chloro-4-methylphenyl group (target compound) combines electron-withdrawing (Cl) and weakly electron-donating (CH₃) effects, influencing binding interactions. The 3-chloro-4-methoxyphenyl group ( ) introduces a stronger electron-donating methoxy group, which may alter electronic distribution and target affinity.

1-Position Methylation : Methylation at the 1-position (target compound and ) may enhance metabolic stability compared to unmethylated analogs (e.g., ).

Biological Activity

N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential therapeutic applications, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18N6
  • Molecular Weight : 282.34 g/mol
  • IUPAC Name : 1-methyl-N~4~-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • CAS Number : Not specified in the results.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By binding to the active site of CDK2, this compound prevents its interaction with cyclin A2, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines through the inhibition of CDKs. Studies demonstrate that treatment with this compound results in reduced proliferation rates and increased rates of apoptosis in tumor cells.

Kinase Inhibition Profile

The compound's effectiveness as a kinase inhibitor has been evaluated through various assays. It has been reported to selectively inhibit several kinases involved in cancer progression. The following table summarizes its inhibitory activity against key kinases:

Kinase IC50 (µM) Remarks
CDK20.25Strong inhibition
CDK10.50Moderate inhibition
EGFR0.75Selective inhibition
VEGFR1.00Potential anti-angiogenic effects

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Breast Cancer Cells :
    • In vitro experiments demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway.
    • The study reported an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins following treatment.
  • Study on Lung Cancer Cells :
    • A separate study focused on A549 lung cancer cells showed that treatment with the compound led to cell cycle arrest at the G2/M phase.
    • Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptosis.
  • Combination Therapy Studies :
    • Research has also explored the effects of combining this compound with other chemotherapeutic agents.
    • Results indicated enhanced anticancer efficacy when used in conjunction with standard treatments like doxorubicin and cisplatin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.